(Z)-2,2'-(Octadec-9-enylimino)bisethanol hydrochloride
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Overview
Description
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is an organic compound that belongs to the class of fatty alcohol derivatives. It is characterized by the presence of a long aliphatic chain and a bisethanol group. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride typically involves the reaction of octadec-9-enylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bisethanol group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced alcohols and amines.
Substitution: Formation of substituted bisethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in various chemical formulations.
Biology
In biological research, this compound is used as a model compound to study the interactions of fatty alcohol derivatives with biological membranes. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry
In industrial applications, this compound is used in the formulation of personal care products, detergents, and lubricants. Its surfactant properties make it an essential ingredient in these products.
Mechanism of Action
The mechanism of action of (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. This interaction is crucial for its role as a surfactant and emulsifying agent.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Octadec-9-enylamine
- (Z)-1,1’-(Octadec-9-enylimino)dipropan-2-ol
Comparison
Compared to (Z)-Octadec-9-enylamine, (Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride has additional bisethanol groups, which enhance its surfactant properties. Compared to (Z)-1,1’-(Octadec-9-enylimino)dipropan-2-ol, it has a different arrangement of hydroxyl groups, which affects its chemical reactivity and applications.
Conclusion
(Z)-2,2’-(Octadec-9-enylimino)bisethanol hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes.
Properties
CAS No. |
93919-96-1 |
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Molecular Formula |
C22H46ClNO2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H45NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;/h9-10,24-25H,2-8,11-22H2,1H3;1H/b10-9-; |
InChI Key |
PYVOXDDQWISZTR-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(CCO)CCO.Cl |
Origin of Product |
United States |
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